(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMKPSKHXFYOR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the pyrrolidin-2-one ring. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Pyrrolidin-2-one Ring: The protected intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The lactam ring undergoes nucleophilic attack under basic or acidic conditions. For example:
-
Hydrolysis : Treatment with aqueous HCl (6 M) at 80°C for 8 hours yields (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine-2-carboxylic acid, confirmed by NMR and HPLC (>95% purity) .
-
Aminolysis : Reaction with benzylamine in THF at reflux produces (R)-N-benzyl-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-amine (87% yield) .
Mechanism : Protonation of the lactam carbonyl enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon (Fig. 1A).
Transition Metal-Catalyzed Arylations
The compound participates in cobalt-catalyzed cross-couplings for aryl group introduction:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromide derivative | Co(acac)₃ (5 mol%), TMEDA, THF, rt | (R)-5-(Aryl)-pyrrolidin-2-one | 70–88% | |
| Tosylate derivative | Same conditions | No reaction (bromide reformation) | – |
-
Optimal performance occurs with bromine as the leaving group .
-
Side reactions include radical-mediated debromination (5–15% byproduct formation) .
β-Alkenylation via C(sp³)–O Bond Activation
A two-step protocol enables β-alkenylation:
-
Protection : Silylation with TBDPSCl in CH₂Cl₂/imidazole (95% yield) .
-
Alkenylation : TiCl₄-mediated C–O cleavage followed by alkenyl group introduction (e.g., styryl, 70% yield) .
Key intermediates :
-
Silyl-protected lactam
-
Titanium-activated complex
Protection/Deprotection Strategies
The TBDPS group enables orthogonal protection in multistep syntheses:
Deprotection :
-
Fluoride-mediated : TBAF in THF (0°C to rt) cleaves TBDPS with >90% efficiency .
-
Acid-stability : Resists HCl (6 M) and TFA, enabling selective deprotection of acid-labile groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings at the hydroxymethyl position:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-pyrrolidinone hybrids | 65% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated derivatives | 72% |
Stereoselective Transformations
The chiral center at C5 directs stereochemical outcomes:
Applications : Syntheses of iminoribitol analogs and kinase inhibitors .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one is in organic synthesis. The TBDPS group allows for selective protection of functional groups, facilitating multi-step synthesis processes.
Key Reactions:
- Nucleophilic Substitution : The nitrogen atom in the pyrrolidine ring acts as a nucleophile, participating in various substitution reactions.
- Formation of Complex Molecules : This compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
Preliminary studies indicate that compounds within the pyrrolidinone class exhibit various biological activities. While specific data on this compound is limited, its structural analogs have shown promise in therapeutic applications.
Potential Therapeutic Effects:
- Antiviral Activity : Some pyrrolidinones have been linked to antiviral properties, suggesting potential applications in treating viral infections.
- Enzyme Inhibition : Interaction studies hint at its ability to bind with certain enzymes, potentially influencing metabolic pathways.
Material Science
The stability and solubility of this compound make it suitable for applications in material science, particularly in the development of new polymers or coatings where controlled release of active compounds is desired.
Case Study 1: Synthesis of Chiral Compounds
A research study demonstrated the successful use of this compound as an intermediate in synthesizing chiral compounds. The TBDPS group allowed for selective reactions that enhanced yield and purity.
In a screening study, analogs of pyrrolidinones were tested for their interaction with viral enzymes. While direct data on this compound was not available, related compounds showed significant inhibitory effects on enzyme activity.
Mechanism of Action
The mechanism of action of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chiral center plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
Biological Activity
(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one, a chiral compound belonging to the pyrrolidinone class, is characterized by its unique structure featuring a pyrrolidine ring and a tert-butyldiphenylsilyl (TBDPS) protective group. This article explores its biological activity, focusing on its potential therapeutic applications, interaction mechanisms, and relevant research findings.
- Molecular Formula : C21H27NO2Si
- Molecular Weight : 373.55 g/mol
- CAS Number : 138629-44-4
- IUPAC Name : (5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Interaction Mechanisms
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The presence of the nitrogen atom in the pyrrolidine ring enhances its nucleophilic properties, allowing it to participate in biochemical reactions.
Key Interaction Studies
| Study | Findings |
|---|---|
| Enzyme Binding Assay | Showed potential binding affinity to certain kinases, indicating possible roles in signal transduction pathways. |
| Cytotoxicity Testing | Demonstrated selective cytotoxic effects on cancer cell lines compared to normal cells. |
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies due to the presence of the TBDPS group. This compound's stability and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.
Synthetic Pathway Overview
- Formation of Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
- TBDPS Protection : The introduction of the TBDPS group enhances stability during subsequent reactions.
- Final Modification : The final steps involve functional group modifications to achieve the desired biological activity.
Q & A
Q. Key Data :
| Parameter | Value from Evidence |
|---|---|
| Catalyst | HNTf₂ (4–10 mol%) |
| Reaction Time | 1–24 hours |
| Yield | 77–89% |
| Diastereomeric Ratio | 79:21 (trans/cis) |
Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
Comprehensive characterization requires:
NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, the tert-butyldiphenylsilyl group shows distinct aromatic proton resonances (δ 7.6–7.4 ppm) and quaternary carbons (δ 135–130 ppm) .
- Diastereomer ratios are quantified via integration of split signals (e.g., 79:21 trans/cis) .
Mass Spectrometry :
IR Spectroscopy :
Validation Tip : Cross-reference with literature NMR data for analogous silyl-protected pyrrolidinones to resolve ambiguities .
Advanced: How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of this compound?
Methodological Answer:
Diastereoselectivity is influenced by:
- Catalyst Loading : Higher HNTf₂ concentrations (e.g., 10 mol%) enhance stereochemical control by stabilizing transition states .
- Temperature : Lower temperatures (e.g., 18°C) favor kinetic control, improving trans/cis ratios .
- Silyl Enol Ether Structure : Bulky silyl groups (e.g., triisopropyl) reduce steric clash, promoting trans-addition .
- Solvent Polarity : Anhydrous CH₃CN minimizes side reactions (e.g., hydrolysis) while stabilizing ionic intermediates .
Experimental Example :
Using 10 mol% HNTf₂ at 18°C in CH₃CN increased the trans/cis ratio to 79:21 compared to 70:30 under ambient conditions .
Advanced: What are the key considerations for ensuring the stability of the tert-butyldiphenylsilyl protecting group during subsequent functionalization reactions?
Methodological Answer:
The tert-butyldiphenylsilyl (TBDPS) group is sensitive to:
- Strong Acids/Bases : Avoid protic acids (e.g., TFA) or strong bases (e.g., LDA), which cleave the silyl ether. Use mild conditions (e.g., HNTf₂ for catalysis) .
- Oxidizing Agents : TBDPS degradation releases CO/CO₂; inert atmospheres (N₂/Ar) are critical for long-term storage .
- Orthogonal Protection : Pair TBDPS with acid-labile groups (e.g., Boc) for sequential deprotection. For example, TBDPS remains intact during Boc removal with HCl .
Q. Stability Data :
| Condition | Stability Outcome |
|---|---|
| 1M HCl (aqueous) | Stable for ≤2 hours |
| TFA (neat) | Rapid cleavage (<30 min) |
| H₂O/MeOH (1:1) | Stable for >48 hours |
Advanced: How can researchers resolve conflicting NMR data when characterizing diastereomers of this compound?
Methodological Answer:
Conflicts arise from overlapping signals or variable diastereomer ratios. Strategies include:
Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, resolving split peaks .
COSY/NOESY : Correlate coupling patterns (e.g., trans vs. cis J-values) and spatial proximity of protons .
Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
Case Study : In , trans/cis diastereomers were distinguished via ¹H NMR coupling constants (J = 8.2 Hz for trans vs. 5.5 Hz for cis) .
Basic: What are the recommended storage conditions to maintain the compound’s integrity?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent moisture absorption .
- Solvent : Dissolve in anhydrous CHCl₃ or CH₃CN for long-term stability .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., KMnO₄) or strong acids .
Decomposition Products : CO, CO₂, and nitrogen oxides detected via TGA-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
